![molecular formula C13H18O3 B12570751 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol CAS No. 188644-17-9](/img/structure/B12570751.png)
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is an organic compound characterized by the presence of a phenylprop-2-en-1-yl group attached to an ethoxyethanol backbone. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol typically involves the reaction of 3-phenylprop-2-en-1-ol with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an ether linkage between the phenylprop-2-en-1-yl group and the ethylene glycol, resulting in the desired product. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistent production of this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Electrophiles such as bromine (Br₂), nitric acid (HNO₃)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways. The compound’s phenylprop-2-en-1-yl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylprop-2-en-1-ol: A structurally similar compound with a simpler backbone, lacking the ethoxyethanol moiety.
2-Methyl-3-phenyl-2-propen-1-ol: Another related compound with a methyl group attached to the propenyl chain.
Uniqueness
2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol is unique due to its combination of aromatic and aliphatic elements, providing a versatile platform for various chemical modifications and applications. Its ethoxyethanol backbone enhances its solubility and reactivity compared to simpler analogs.
Propiedades
Número CAS |
188644-17-9 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2-[2-(3-phenylprop-2-enoxy)ethoxy]ethanol |
InChI |
InChI=1S/C13H18O3/c14-8-10-16-12-11-15-9-4-7-13-5-2-1-3-6-13/h1-7,14H,8-12H2 |
Clave InChI |
KYRKFHALOJTSRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Ethyl-[3-(4-methylphenyl)-3-oxopropyl]amino]-1-(4-methylphenyl)propan-1-one;hydrochloride](/img/structure/B12570668.png)
![N-[4-(1-Isobutyryl-2,3-dihydro-1H-indol-5-yl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B12570672.png)
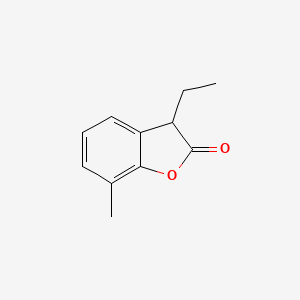

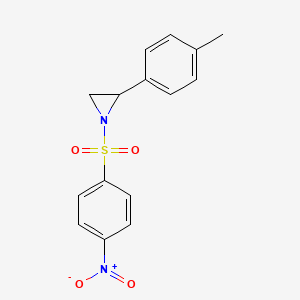
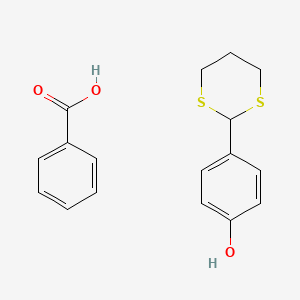
![1-Ethyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12570711.png)
![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
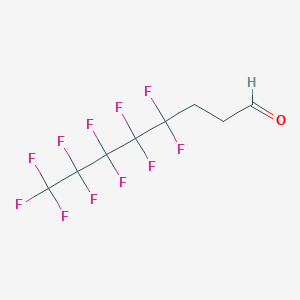
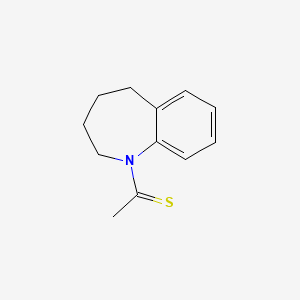
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)
